molecular formula C17H11NO B567111 3-(1-Naphthyloxy)benzonitrile CAS No. 1314406-41-1

3-(1-Naphthyloxy)benzonitrile

Cat. No.: B567111
CAS No.: 1314406-41-1
M. Wt: 245.281
InChI Key: NOUMVXHOGLJHEH-UHFFFAOYSA-N
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Description

3-(1-Naphthyloxy)benzonitrile is an organic compound with the molecular formula C17H11NO It consists of a benzonitrile moiety substituted with a naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthyloxy)benzonitrile typically involves the reaction of 1-naphthol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1-Naphthol+3-BromobenzonitrileK2CO3,DMF,RefluxThis compound\text{1-Naphthol} + \text{3-Bromobenzonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 1-Naphthol+3-BromobenzonitrileK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(1-Naphthyloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1-Naphthyloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 3-(2-Naphthyloxy)benzonitrile
  • 3-(1-Anthryloxy)benzonitrile
  • 3-(1-Phenanthryloxy)benzonitrile

Comparison: 3-(1-Naphthyloxy)benzonitrile is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-naphthalen-1-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-12-13-5-3-8-15(11-13)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUMVXHOGLJHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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